Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate chemical structure and properties
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in drug discovery and development. The "trans" configuration discussed herein primarily refers to the (3S,4R) stereoisomer, which positions the C3-carboxylate and C4-hydroxyl groups on opposite faces of the pyrrolidine ring.
Core Molecular Structure and Properties
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate, systematically named (3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate, is a polysubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous FDA-approved drugs due to its ability to explore three-dimensional space, contributing to enhanced binding affinity and specificity for biological targets.[1][2]
The structure incorporates three key functional groups that dictate its utility:
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A Boc-protected amine: The tert-butoxycarbonyl (Boc) group on the ring nitrogen provides stability to a wide range of non-acidic reagents, making it a versatile protecting group in multi-step syntheses.[3][4] It is readily removed under acidic conditions.
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An ethyl ester: The carboxylate at the C3 position is protected as an ethyl ester, which can be hydrolyzed under basic or acidic conditions to reveal the carboxylic acid for further modification, such as amide bond formation.
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A secondary alcohol: The hydroxyl group at the C4 position offers a handle for further functionalization through reactions like etherification, esterification, or oxidation.
The "trans" stereochemistry of the hydroxyl and ethyl carboxylate groups is crucial for defining the spatial orientation of substituents, which is a critical factor in molecular recognition by protein targets.
Chemical Structure Diagram
Caption: General workflow for the synthesis via reduction.
Detailed Experimental Protocol: Stereoselective Reduction
This protocol is based on established procedures for the reduction of similar ketoesters.
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Reaction Setup: A solution of 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (1.0 equivalent) in a mixture of methanol and toluene is cooled to approximately -35°C in an inert atmosphere (e.g., nitrogen or argon).
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Causality: The use of a protic solvent like methanol is necessary for the sodium borohydride reduction mechanism. Toluene helps with solubility. The low temperature is critical for achieving high stereoselectivity, favoring the formation of the "trans" product by controlling the direction of hydride attack on the carbonyl group.
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Addition of Reducing Agent: Sodium borohydride (NaBH₄) (typically 1.0 to 1.5 equivalents) is added portion-wise to the cooled solution, maintaining the low temperature.
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Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the ester or Boc protecting groups.
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Reaction Monitoring: The reaction mixture is stirred at a low temperature (e.g., -20°C to -35°C) for several hours. The progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
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Work-up and Extraction: Once the reaction is complete, it is carefully quenched with a weak acid (e.g., saturated ammonium chloride solution) or water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
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Causality: Quenching destroys any excess reducing agent. The extraction and washing steps serve to isolate the product from inorganic salts and aqueous residues.
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Purification: The crude product is purified by column chromatography on silica gel to yield the pure Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate.
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Causality: Chromatography separates the desired product from any unreacted starting material, byproducts, or diastereomers that may have formed.
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Chemical Reactivity and Stability
Reactivity of Functional Groups
The synthetic utility of this molecule stems from the differential reactivity of its functional groups, which allows for selective modifications.
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N-Boc Group: This group is stable under basic, nucleophilic, and reductive conditions (such as catalytic hydrogenation). However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or an alcohol. This deprotection unmasks the secondary amine, allowing for subsequent reactions at the nitrogen atom. [3][5]* Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, most commonly under basic conditions using a reagent like lithium hydroxide (LiOH) in a water/THF mixture. This allows for subsequent amide bond couplings.
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Hydroxyl Group: The secondary alcohol at C4 is a versatile functional group. It can undergo oxidation to a ketone, or be converted into a better leaving group (e.g., a mesylate or tosylate) for nucleophilic substitution, often with inversion of stereochemistry. [6]It can also be a site for ether or ester formation.
Orthogonal Protection Strategy
The presence of the acid-labile Boc group and an ester that can be cleaved under basic conditions allows for an orthogonal protection strategy. This is highly valuable in complex multi-step syntheses, as one group can be selectively removed without affecting the other, enabling precise control over the synthetic route. [4]
Spectroscopic Characterization
While a comprehensive, publicly available dataset is limited, typical spectroscopic data for compounds with this scaffold would exhibit the following characteristics.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group of the Boc protector (a singlet around 1.4-1.5 ppm), the ethyl group of the ester (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), and several multiplets in the 2.0-4.5 ppm range corresponding to the protons on the pyrrolidine ring. The presence of rotamers due to restricted rotation around the N-Boc amide bond can sometimes lead to peak broadening or duplication.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyls of the Boc group and the ester (typically in the 155-175 ppm range), the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), the carbons of the ethyl group, and the carbons of the pyrrolidine ring (in the 30-70 ppm range).
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IR Spectroscopy: The infrared spectrum would show a broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), and strong C=O stretching bands for the carbamate and ester groups (around 1740 cm⁻¹ and 1690 cm⁻¹).
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ and/or a sodium adduct [M+Na]⁺.
Applications in Drug Discovery
Substituted pyrrolidines are foundational in modern drug development. [6]The specific structural and stereochemical features of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate make it a valuable intermediate for complex, biologically active molecules.
A notable application of a closely related analogue, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, is in the synthesis of Upadacitinib , a selective Janus kinase (JAK1) inhibitor approved for the treatment of rheumatoid arthritis. [7]The core pyrrolidine structure is crucial for orienting the substituents that interact with the kinase active site. The synthesis of this core often involves a precursor with hydroxyl and ester functionalities, similar to the title compound, which are then further elaborated.
Illustrative Role in Synthesis
Caption: Role as a versatile intermediate in complex synthesis.
Conclusion
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is a high-value chiral building block with well-defined stereochemistry and versatile functional groups. Its robust Boc-protected nitrogen, modifiable ethyl ester, and reactive hydroxyl group, combined with the conformational constraints of the pyrrolidine ring, make it an ideal starting material for the synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and stability, as outlined in this guide, is essential for its effective application in the field of drug discovery.
References
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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PubChem. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Available at: [Link]
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UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]
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PMC. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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ACS Publications. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available at: [Link]
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UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Available at: [Link]
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PubChem. Ethyl trans-1-Boc-4-amino-3-pyrrolidinecarboxylate. Available at: [Link]
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MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Available at: [Link]
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PMC. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Available at: [Link]
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ResearchGate. (2014). 13C NMR chemical shifts and local structure of cis-1,4-polybutadiene: Calculation and experiment. Available at: [Link]
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